1-Ethyl-6-methoxy-1H-indol-5-yl acetate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
(1-ethyl-6-methoxyindol-5-yl) acetate |
InChI |
InChI=1S/C13H15NO3/c1-4-14-6-5-10-7-13(17-9(2)15)12(16-3)8-11(10)14/h5-8H,4H2,1-3H3 |
InChI Key |
ZXFZTZIJVHDGTC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC2=CC(=C(C=C21)OC)OC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 Ethyl 6 Methoxy 1h Indol 5 Yl Acetate
Retrosynthetic Analysis of the 1-Ethyl-6-methoxy-1H-indol-5-yl Acetate (B1210297) Structure
A retrosynthetic analysis of 1-ethyl-6-methoxy-1H-indol-5-yl acetate reveals several key disconnections that form the basis of a logical synthetic plan. The primary disconnection points are the ester linkage of the acetate group, the N-ethyl bond, and the bonds forming the indole (B1671886) core itself.
The most straightforward disconnection is the acetyl group at the C-5 position, which can be traced back to a precursor phenol (B47542), 1-ethyl-6-methoxy-1H-indol-5-ol . This transformation is a standard esterification reaction. Subsequently, the ethyl group at the N-1 position can be disconnected, suggesting an N-alkylation of a 6-methoxy-1H-indol-5-ol intermediate.
The core structure, 6-methoxy-1H-indol-5-ol , represents a critical intermediate. Its synthesis can be envisioned through classical indole syntheses. For instance, a Fischer indole synthesis would involve the reaction of a suitably substituted phenylhydrazine (B124118) with an appropriate ketone or aldehyde. quimicaorganica.org Alternatively, methods like the Leimgruber-Batcho or Bartoli indole synthesis could be employed, starting from precursors like a substituted nitrotoluene. quimicaorganica.org The regiochemistry of the methoxy (B1213986) and hydroxyl groups on the benzene (B151609) ring of the starting material is crucial for the successful synthesis of the desired isomer. quimicaorganica.orgnih.gov
A plausible retrosynthetic pathway is outlined below:
Target Molecule: this compound
Disconnection 1 (C-O bond): ← 1-Ethyl-6-methoxy-1H-indol-5-ol + Acetylating agent
Disconnection 2 (N-C bond): ← 6-Methoxy-1H-indol-5-ol + Ethylating agent
Disconnection 3 (Indole Core): ← Substituted Phenylhydrazine + Carbonyl compound (e.g., Fischer Synthesis) or other indole synthetic precursors.
This analysis highlights that the primary challenges lie in the regioselective synthesis of the disubstituted indole core, specifically 6-methoxy-1H-indol-5-ol.
Synthetic Strategies for the Indole Nucleus Functionalization
The construction of this compound necessitates the sequential and regioselective introduction of three key functional groups onto the indole scaffold: the 6-methoxy group, the 5-acetate moiety, and the 1-ethyl substituent.
The introduction of a methoxy group at the C-6 position of the indole ring is typically achieved by selecting an appropriately substituted starting material for the indole synthesis. One common strategy is to start with an aniline (B41778) derivative that already contains the methoxy group at the desired position. For example, 3-methoxyaniline (m-anisidine) can serve as a precursor.
In a modified Japp-Klingemann reaction, for instance, m-anisidine (B1676023) can be diazotized and coupled with an active methylene (B1212753) compound to form a hydrazone, which upon heating in an acidic medium, cyclizes to form the indole ring. The position of the methoxy group in the final indole product is dictated by its position in the starting aniline and the nature of the other substituents. acs.org
Another approach involves the synthesis of 5-hydroxy-6-methoxyindole, where the methoxy group is already in place. nih.gov Such precursors can be prepared from starting materials like vanillin (B372448) derivatives, which undergo a series of transformations including nitration, chain extension, and reductive cyclization to yield the desired indole core. chemicalbook.com
The acetate group at the C-5 position is installed via acetylation of a corresponding 5-hydroxyindole (B134679) precursor. The key intermediate for this step is 1-ethyl-6-methoxy-1H-indol-5-ol. The acetylation is a standard esterification reaction, which can be accomplished using various acetylating agents.
Common reagents for this transformation include:
Acetic anhydride (B1165640): Often used in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acetic acid byproduct.
Acetyl chloride: A more reactive acetylating agent, also typically used with a non-nucleophilic base.
The reaction is generally high-yielding and proceeds under mild conditions. The hydroxyl group of the phenol is sufficiently nucleophilic to attack the electrophilic carbonyl carbon of the acetylating agent, leading to the formation of the ester linkage.
The introduction of an ethyl group at the nitrogen atom of the indole ring (N-alkylation) is a well-established transformation. The indole nitrogen is weakly nucleophilic, but its anion, formed by deprotonation with a suitable base, is a potent nucleophile. nih.gov
Several methods can be employed for the N-ethylation of the indole nucleus:
Using a base and an ethylating agent: A strong base such as sodium hydride (NaH) is commonly used to deprotonate the indole N-H. youtube.com The resulting indolide anion then reacts with an ethylating agent like ethyl iodide, ethyl bromide, or diethyl sulfate (B86663) in an SN2 reaction. This is a very common and effective method. youtube.com
Phase-Transfer Catalysis (PTC): This method allows for N-alkylation under heterogeneous conditions, often using aqueous sodium hydroxide (B78521) as the base and a quaternary ammonium (B1175870) salt as the phase-transfer catalyst. This approach can be milder and avoid the need for strictly anhydrous conditions.
Reductive Amination: While less direct for N-ethylation, a related approach involves the reaction of the indole with an aldehyde in the presence of a reducing agent. organic-chemistry.org
Using Quaternary Ammonium Salts: A newer method involves the use of phenyl triethylammonium (B8662869) iodide (PhEt₃NI) as an ethylating agent under mildly basic conditions, offering a safe and efficient alternative.
Optimized Synthetic Protocols for this compound
An optimized synthesis of the title compound would involve a sequence of high-yielding and selective reactions, minimizing the need for extensive purification steps. A plausible and efficient protocol would start with the synthesis of the key intermediate, 6-methoxy-1H-indol-5-ol.
The synthesis of 6-methoxy-1H-indol-5-ol has been reported and can be achieved through multi-step sequences starting from commercially available materials. nih.govchemicalbook.com One reported synthesis starts from (E)-1-(benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene. This precursor undergoes reductive cyclization using a palladium-on-carbon catalyst under a hydrogen atmosphere to yield 6-methoxy-1H-indol-5-ol. chemicalbook.com
Once the key precursor, 6-methoxy-1H-indol-5-ol , is obtained, the subsequent derivatization steps can be performed. The order of ethylation and acetylation can be varied.
Route A: Ethylation followed by Acetylation
N-Ethylation: The 6-methoxy-1H-indol-5-ol is treated with a base such as sodium hydride in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). To avoid O-alkylation, a careful choice of base, temperature, and stoichiometry is required. Alternatively, the hydroxyl group could be temporarily protected with a suitable protecting group (e.g., silyl (B83357) ether) prior to ethylation. The deprotonated intermediate is then reacted with an ethylating agent like ethyl iodide to furnish 1-ethyl-6-methoxy-1H-indol-5-ol .
O-Acetylation: The resulting 1-ethyl-6-methoxy-1H-indol-5-ol is then dissolved in a solvent like dichloromethane (B109758) or pyridine and treated with acetic anhydride or acetyl chloride to yield the final product, This compound .
Route B: Acetylation followed by Ethylation
O-Acetylation: The 6-methoxy-1H-indol-5-ol is first acetylated at the hydroxyl group to form 6-methoxy-1H-indol-5-yl acetate . This protects the hydroxyl group from undesired side reactions during the subsequent N-alkylation step.
N-Ethylation: The intermediate acetate is then subjected to N-alkylation conditions, for example, using sodium hydride and ethyl iodide in DMF, to afford the target molecule.
Route B may be preferable as it circumvents the potential issue of O-alkylation during the N-ethylation step. The optimization of each step would involve screening of solvents, bases, reaction times, and temperatures to maximize yield and purity.
Reaction Conditions and Catalysis for Target Compound Formation
The formation of this compound would logically proceed through the N-alkylation of a pre-functionalized indole precursor, such as 6-methoxy-1H-indol-5-yl acetate, or through the acetylation of 1-ethyl-6-methoxy-1H-indol-5-ol. The specific conditions and catalysts for these transformations are critical for achieving the desired product with high selectivity and yield.
N-Alkylation of the Indole Nucleus:
The introduction of an ethyl group onto the nitrogen of the indole ring is a crucial step. Various methods for the N-alkylation of indoles have been developed, ranging from classical approaches to modern catalytic systems.
Classical N-Alkylation: Traditional methods often involve the use of a base to deprotonate the indole nitrogen, followed by reaction with an ethylating agent like ethyl iodide or ethyl bromide. Common bases include sodium hydride (NaH) in a solvent like dimethylformamide (DMF). stanford.edu
Catalytic N-Alkylation: More recent and sustainable methods utilize transition metal catalysts.
Iron Catalysis: Iron complexes, such as tricarbonyl(cyclopentadienone) iron, have been shown to efficiently catalyze the N-alkylation of indolines (which can be subsequently oxidized to indoles) with alcohols in solvents like 2,2,2-trifluoroethanol. nih.gov This "borrowing hydrogen" methodology offers an atom-economical route.
Copper Catalysis: Copper iodide (CuI) in the presence of a ligand like tri(p-tolyl)phosphine and a base such as potassium hydroxide has been employed for the N-alkylation of indoles with N-tosylhydrazones. rsc.org This method provides a pathway to introduce various alkyl groups.
Ruthenium Catalysis: Commercially available ruthenium complexes have demonstrated high efficiency for the N-alkylation of aromatic amines with alcohols under mild conditions, which could be applicable to indole substrates. nih.gov
Catalyst-Free Methods: Innovative approaches, such as conducting the reaction in aqueous microdroplets, have shown chemoselective N-alkylation of indoles without the need for a catalyst. stanford.edu
A plausible synthetic route would involve the N-ethylation of 6-methoxy-1H-indol-5-ol, followed by acetylation. The choice of catalyst and reaction conditions would be pivotal in selectively targeting the N-1 position over the C-3 position, a common challenge in indole chemistry. For instance, manganese catalysis has been shown to selectively promote C3-alkylation of 6-methoxyindole. rsc.org
Acetylation of the Indole Ring:
The introduction of the acetate group at the C-5 position is typically achieved through the acetylation of a corresponding 5-hydroxyindole derivative. This reaction is generally carried out using acetic anhydride in the presence of a base like pyridine. nih.gov The reaction temperature is often maintained between 15°C and 70°C to optimize the yield and minimize side reactions. stanford.edu
A representative summary of potential reaction conditions is provided in the table below.
| Transformation | Reagents and Catalysts | Solvent | Temperature | Notes |
| N-Ethylation | Ethyl halide, NaH | DMF | Room Temp. to elevated | Classical method |
| Ethanol, Iron catalyst | 2,2,2-Trifluoroethanol | Elevated | Borrowing hydrogen methodology | |
| Ethyl-derived N-tosylhydrazone, CuI, Ligand, Base | Not specified | Elevated | Reductive cross-coupling | |
| Ethanol, Ruthenium catalyst, Base | Toluene (B28343) | Mild to elevated | Efficient for aromatic amines | |
| C-5 Acetylation | Acetic anhydride, Pyridine | Pyridine | 15-70°C | Standard acetylation of a 5-hydroxyindole |
Yield Optimization and Scalability Considerations
Optimizing the yield and ensuring the scalability of the synthesis are critical aspects for the practical production of this compound.
Yield Optimization:
Several factors can be fine-tuned to maximize the yield of the target compound.
Reaction Parameters: A Design of Experiments (DoE) approach can be systematically employed to evaluate the impact of variables such as temperature, reaction time, and catalyst loading. nih.gov For instance, in catalytic N-alkylation reactions, the choice of ligand can significantly influence the yield. rsc.org
Solvent Effects: The reaction medium plays a crucial role. While traditional organic solvents like DMF and toluene are common, the use of more sustainable options like water or specialized solvents like ionic liquids is being explored. stanford.eduresearchgate.net
Purity of Starting Materials: The purity of the starting indole precursor is paramount to avoid side reactions and simplify purification.
Scalability Considerations:
Transitioning a synthetic route from a laboratory scale to a larger, industrial scale presents several challenges.
Continuous Flow Synthesis: Continuous flow chemistry offers significant advantages over traditional batch processing for indole synthesis. nih.gov It allows for better control over reaction parameters, improved safety, and can facilitate scalability. For example, a scalable continuous flow thermolysis of azidoacrylates has been developed for the synthesis of indole precursors. nih.gov
Catalyst Selection and Cost: For catalytic processes, the cost and availability of the catalyst are major considerations for large-scale production. Earth-abundant metal catalysts, such as those based on iron, are increasingly favored over precious metals like palladium or iridium. nih.govrsc.org
Safety and Environmental Impact: The use of hazardous reagents and high-boiling point solvents should be minimized. organic-chemistry.org Methodologies that utilize safer alternatives and generate less waste are preferred for scalable synthesis. The Leimgruber-Batcho indole synthesis, for instance, has been modified to be more suitable for plant-scale production. tsijournals.com
A gram-scale synthesis of related indole derivatives has been successfully demonstrated, indicating the potential for scaling up these types of reactions. rsc.org
Synthesis of Novel Analogues of this compound
The synthesis of novel analogues of this compound can be achieved by modifying the substituents on the indole core. This allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.
One approach involves shifting the positions of the existing functional groups. For example, a series of potent melatonin (B1676174) analogues were synthesized by moving the methoxy group and the ethylamido side chain from the C-5 and C-3 positions of melatonin to the C-6 and N-1 positions of the indole nucleus, respectively. nih.govresearchgate.net This highlights the feasibility of creating analogues by rearranging the substitution pattern.
Furthermore, the introduction of different functional groups at various positions on the indole ring can lead to a diverse range of analogues.
Modification at C-2: Introducing substituents such as bromo, phenyl, or carboxylate groups at the C-2 position has been shown to significantly impact the biological activity of related indole analogues. nih.gov
Modification of the N-1 Alkyl Chain: The ethyl group at the N-1 position can be replaced with other alkyl or functionalized alkyl chains to explore the effect of this substituent on the molecule's properties.
Modification of the Acetoxy Group: The acetate group at C-5 can be hydrolyzed to a hydroxyl group or converted to other esters or ethers to generate further analogues.
The synthesis of these analogues would follow similar synthetic strategies as outlined for the parent compound, utilizing N-alkylation, acylation, and other standard organic transformations. For instance, various substituted indoles can be prepared with good functional group tolerance. rsc.org
Below is a table illustrating potential novel analogues and the synthetic strategies that could be employed for their preparation.
| Analogue Structure | Synthetic Strategy | Key Precursor |
| 1-Propyl -6-methoxy-1H-indol-5-yl acetate | N-propylation followed by acetylation | 6-methoxy-1H-indol-5-ol |
| 1-Ethyl-2-bromo -6-methoxy-1H-indol-5-yl acetate | Bromination of this compound | This compound |
| 1-Ethyl-6-methoxy-1H-indol-5-ol | Hydrolysis of the acetate group | This compound |
| 1-Ethyl-6-methoxy-7-azaindol -5-yl acetate | Synthesis starting from a substituted aminopyridine | Substituted aminopyridine |
The exploration of these synthetic pathways allows for the creation of a library of novel analogues based on the this compound scaffold.
Advanced Structural Characterization of 1 Ethyl 6 Methoxy 1h Indol 5 Yl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.
¹H NMR Spectral Analysis of Protons on Indole (B1671886) Ring and Substituents
A ¹H NMR spectrum for 1-Ethyl-6-methoxy-1H-indol-5-yl acetate (B1210297) would be expected to show distinct signals corresponding to each unique proton in the molecule. This would include signals for the aromatic protons on the indole ring, the ethyl group attached to the nitrogen (a quartet and a triplet), the methoxy (B1213986) group protons (a singlet), and the acetyl group protons (a singlet). The precise chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would confirm the substitution pattern and connectivity. However, specific experimental ¹H NMR data for 1-Ethyl-6-methoxy-1H-indol-5-yl acetate could not be located in the available literature. For comparison, related indole structures show characteristic signals for methoxy groups around 3.7-3.9 ppm and acetyl methyl protons near 2.0-2.5 ppm. nih.gov
¹³C NMR Chemical Shift Assignments
A ¹³C NMR spectrum provides information on the carbon framework of a molecule. For the target compound, distinct peaks would be expected for each of the 13 carbon atoms, including those in the indole core, the ethyl group, the methoxy group, and the acetate group (both methyl and carbonyl carbons). While general chemical shift ranges for these functional groups are well-established, specific, experimentally determined ¹³C NMR data for this compound are not documented in the searched sources. nih.govnp-mrd.org
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, for instance, confirming the connectivity within the ethyl group and identifying adjacent protons on the indole ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, linking the proton signals to their corresponding carbons.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the substituents (ethyl, methoxy, acetate) and the indole ring.
A thorough search did not yield any published 2D NMR data (COSY, HSQC, or HMBC) for this compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular formula of a compound by measuring its exact mass-to-charge ratio (m/z) with high accuracy. It also provides information on the molecule's fragmentation patterns, which can further support structural elucidation. The expected exact mass for the protonated molecule [M+H]⁺ of this compound (C₁₃H₁₅NO₃) can be calculated, but no experimental HRMS data or fragmentation analysis for this specific compound has been reported in the reviewed literature. rsc.orgrsc.org
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, characteristic absorption bands would be expected for the C=O stretch of the ester, C-O stretches of the ester and ether, C-N stretching, and C-H vibrations of the aromatic and aliphatic groups. Despite the predictability of these general features, no specific experimental IR spectrum for this compound is available in the public domain. nih.govrsc.org
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing bond lengths, bond angles, and details of the crystal packing. This analysis requires a suitable single crystal of the compound. The literature search found no evidence of a crystal structure determination for this compound. Crystallographic data is available for other indole derivatives, but this information cannot be extrapolated to the target molecule. nih.gov
Structure Activity Relationship Sar Studies of 1 Ethyl 6 Methoxy 1h Indol 5 Yl Acetate and Analogues
Influence of Substituent Positions on Biological Potency
The location of functional groups on the indole (B1671886) ring is a critical determinant of biological potency. Different positions on the ring—the benzene (B151609) portion or the pyrrole (B145914) portion—offer unique opportunities for interaction with biological targets.
Substitutions at the C3 and C5 positions have been shown to be particularly significant. For instance, the introduction of a bromine atom at either position 3 or 5 of an indole scaffold has resulted in favorable outcomes for tyrosine kinase (TK) inhibition. mdpi.com Furthermore, substitutions at the C3 position with groups like cyano, methoxycarbonyl, or formyl can restore potent tubulin polymerization inhibition (TPI) and cytotoxicity against cancer cell lines. nih.gov For a series of indole-2-carboxamides, the functional group at the C3 position was found to be the dominant factor influencing antiproliferative properties. rsc.org
The benzene ring portion of the indole nucleus also presents key positions for modification. Halogen substituents at the C5 or C7 positions are known to produce an effect on cytotoxicity. mdpi.com More specifically, studies on the Aryl Hydrocarbon Receptor (AhR) revealed that methyl and methoxy (B1213986) groups at positions C4, C6, and C7 can confer either agonist or antagonist activity, highlighting the subtle yet profound impact of substituent placement. nih.gov For example, a 7-fluoro atom can act as a hydrogen-bond acceptor, enhancing binding affinity. nih.gov In general, substituent groups on the nitrogen-containing heterocycle tend to have a more notable influence on the molecule's behavior than those on the aromatic benzene ring. mdpi.com
| Position | Substituent Type | Observed Effect | Reference |
|---|---|---|---|
| C3 | Cyano, Methoxycarbonyl, Formyl | Restores potent tubulin polymerization inhibition and cytotoxicity. | nih.gov |
| C3 / C5 | Bromine | Favorable for Tyrosine Kinase (TK) inhibition. | mdpi.com |
| C4 / C6 / C7 | Methyl, Methoxy | Modulates Aryl Hydrocarbon Receptor (AhR) activity (agonist/antagonist). | nih.gov |
| C5 / C7 | Halogens (F, Cl, Br) | Affects cytotoxicity. | mdpi.com |
| N1 | Alkyl groups | Can enhance cytotoxic properties. | researchgate.net |
Role of the 1-Ethyl Group in Pharmacological Profile
The substituent at the N1 position of the indole ring, the site of the ethyl group in the titular compound, plays a significant role in defining the molecule's pharmacological properties. The indole nitrogen is a potential hydrogen bond donor, and its substitution with an alkyl group like ethyl eliminates this capability. This modification can prevent the formation of certain hydrogen bonds with a target receptor while potentially introducing new van der Waals interactions. nih.gov
Alkylation at the N1 position, such as with an ethyl group, generally increases the lipophilicity of the indole derivative. This can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, affecting its ability to cross cell membranes and reach its biological target. Studies have reported that N1-substituted indole derivatives can exhibit cytotoxic properties, indicating that this position is key for certain anticancer activities. researchgate.net For example, a derivative featuring a 7-ethyl-1H-indol-3-yl moiety was shown to inhibit cell growth in non-small cell lung cancer lines. nih.gov
Significance of the 6-Methoxy Group for Activity Modulation
The presence of a methoxy group on the indole's benzene ring significantly modulates its electronic properties and reactivity. chim.it Methoxy groups are electron-donating, which increases the electron density of the indole ring system and can enhance its reactivity in certain chemical transformations. chim.it
From a pharmacological standpoint, the 6-methoxy group is a feature found in several classes of biologically active indole compounds. For instance, certain tubulin inhibitors are characterized by the presence of a methoxy group at the C6 position. nih.gov Its presence can be crucial for establishing key interactions within the binding pocket of a target protein. Docking studies have shown that a methoxy group can mimic the interactions of functional groups in known potent agents, such as the tropolone (B20159) ring of colchicine, by interacting with specific amino acid residues like lysine. nih.gov The placement of a methoxy or methyl group at the C6 position has also been linked to strong agonist activity at the Aryl Hydrocarbon Receptor (AhR). nih.gov
Contribution of the 5-Acetate Moiety to Biological Response
The acetate (B1210297) group at the C5 position introduces an ester functionality, which has a considerable impact on the molecule's physicochemical properties and biological interactions. The acetate moiety increases the polarity of the compound compared to an unsubstituted or alkyl-substituted analogue. This ester group can act as a hydrogen bond acceptor, potentially influencing solubility and binding to biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
QSAR studies are mathematical models that correlate the chemical structure of compounds with their biological activity. jocpr.com For indole derivatives, QSAR has become an invaluable tool for predicting the potency of new analogues before their synthesis and for understanding the key structural features required for activity. nih.gov
Various QSAR methodologies have been applied to indole derivatives to model activities ranging from anticancer to anti-inflammatory effects. benthamdirect.comresearchgate.net Three-dimensional QSAR (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to analyze the steric, electrostatic, and hydrophobic fields of indole molecules. nih.gov These models have successfully identified the structural requirements for potent phosphodiesterase IV (PDE IV) inhibitors, showing good predictive power. nih.gov
Other QSAR models for indoles have been developed using multiple linear regression (MLR) and non-linear regression methods. researchgate.net These studies often employ a wide range of molecular descriptors, including topological indices, which describe molecular size, shape, and branching, as well as quantum chemical descriptors that define electronic properties. benthamdirect.comresearchgate.net The resulting models help to quantify the impact of different substituents and provide predictive insights for designing novel indole derivatives with enhanced biological activity. researchgate.net
Mechanistic Elucidation and Preclinical Pharmacological Investigations of 1 Ethyl 6 Methoxy 1h Indol 5 Yl Acetate
Identification of Molecular Targets and Binding Site Analysis
Direct molecular targets and specific binding site interactions for 1-Ethyl-6-methoxy-1H-indol-5-yl acetate (B1210297) have not been explicitly identified in published studies. However, the indole (B1671886) scaffold is a well-established pharmacophore known to interact with a variety of biological targets. Structurally similar indole derivatives have shown affinity for receptors such as serotonin (B10506) receptors. For instance, the related compound, 5-methoxy-1H-indol-6-yl acetate, has been investigated for its potential to modulate serotonin receptors. Furthermore, other indole-containing molecules have been designed as potent agonists for specific serotonin receptor subtypes, such as the 5-HT1D receptor. nih.gov
The presence of the N-ethyl group and the specific arrangement of the methoxy (B1213986) and acetate groups on the indole ring of 1-Ethyl-6-methoxy-1H-indol-5-yl acetate would be critical in determining its binding affinity and selectivity for any potential molecular targets. Computational modeling and in vitro binding assays would be necessary first steps to elucidate its specific molecular interactions.
Cellular Pathway Perturbations and Signaling Cascade Modulation
Given the absence of specific data for this compound, any discussion of its effects on cellular pathways and signaling cascades remains speculative. The biological outcome of a compound's interaction with a molecular target is dependent on the subsequent modulation of intracellular signaling pathways. For indole derivatives that target G-protein coupled receptors like serotonin receptors, this could involve alterations in the levels of second messengers such as cyclic adenosine (B11128) monophosphate (cAMP) or inositol (B14025) phosphates. Should the compound target other enzyme systems, as has been seen with other complex indole structures, the downstream effects would be dictated by the role of that enzyme in cellular function.
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Assessment
A comprehensive in vitro ADME profile for this compound is not currently available. This assessment is a critical component of early-stage drug discovery, providing insights into a compound's potential pharmacokinetic behavior in vivo.
Metabolic Stability (e.g., Microsomal Stability)
There are no published studies on the metabolic stability of this compound in liver microsomes. Such studies are crucial for predicting the extent of first-pass metabolism and the intrinsic clearance of a compound. For comparison, a novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine derivative demonstrated favorable in vitro metabolic stability in both human and rat liver microsomes. nih.gov The metabolic fate of this compound would likely involve reactions such as O-demethylation of the methoxy group, hydrolysis of the acetate ester, and oxidation of the indole ring, catalyzed by cytochrome P450 enzymes.
Plasma Protein Binding
Data regarding the plasma protein binding of this compound has not been reported. The extent of binding to plasma proteins, primarily albumin and α1-acid glycoprotein, significantly influences the unbound fraction of a drug that is available to interact with its target and be cleared from the body.
In Vitro Permeability Assays
Information on the in vitro permeability of this compound is not available. Permeability assays, such as the Caco-2 cell monolayer assay, are used to predict the oral absorption of a compound. The physicochemical properties of this compound, including its lipophilicity and molecular size, would be key determinants of its passive diffusion across biological membranes.
Preliminary In Vivo Pharmacokinetic (PK) Evaluation in Animal Models
No in vivo pharmacokinetic studies for this compound in animal models have been found in the public domain. Such studies are essential to understand the absorption, distribution, metabolism, and excretion of the compound in a whole-organism system. For example, a study on a dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine derivative found it to be orally bioavailable in rats with a bioavailability of 51%. nih.gov A typical preliminary PK study would involve administering the compound to animals (e.g., rats or mice) via intravenous and oral routes and measuring its concentration in plasma over time to determine key parameters.
Table of Key Pharmacokinetic Parameters (Hypothetical)
| Parameter | Description | Value |
| Cmax | Maximum plasma concentration | Data not available |
| Tmax | Time to reach maximum plasma concentration | Data not available |
| AUC | Area under the plasma concentration-time curve | Data not available |
| t1/2 | Elimination half-life | Data not available |
| CL | Clearance | Data not available |
| Vd | Volume of distribution | Data not available |
| F (%) | Oral bioavailability | Data not available |
Computational Chemistry and Molecular Modeling of 1 Ethyl 6 Methoxy 1h Indol 5 Yl Acetate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic properties and predicting the reactivity of 1-Ethyl-6-methoxy-1H-indol-5-yl acetate (B1210297). These calculations provide a fundamental understanding of the molecule's behavior in chemical reactions.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic and optical properties. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity and stability. materialsciencejournal.orgresearchgate.net A smaller energy gap generally implies higher reactivity. materialsciencejournal.org
For indole (B1671886) derivatives, the distribution of HOMO and LUMO orbitals indicates the regions susceptible to electrophilic and nucleophilic attack, respectively. The HOMO is typically located over the electron-rich indole ring, signifying its role as an electron donor. Conversely, the LUMO is often distributed over areas that can accept electrons. The specific placement of the ethyl, methoxy (B1213986), and acetate groups on the indole scaffold of 1-Ethyl-6-methoxy-1H-indol-5-yl acetate will influence the precise energies and spatial distributions of these orbitals. Theoretical studies on similar indole-containing compounds have utilized DFT calculations to determine these parameters and predict their chemical behavior. materialsciencejournal.orgresearchgate.net
Table 1: Representative Frontier Molecular Orbital Data for Similar Heterocyclic Compounds
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
| (E)-7-((1H-Indol-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one | DFT/B3LYP/6-311G(d,p) | - | - | - | materialsciencejournal.org |
| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | DFT/B3LYP/6-311G(d,p) | -7.06 | -2.54 | 4.52 | materialsciencejournal.org |
| 1-[(Cyclopropylmethoxy)methyl]-5-ethyl-6-(4-methylbenzyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | - | - | - | - | researchgate.net |
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-poor regions. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack.
For this compound, the oxygen atoms of the methoxy and acetate groups, as well as the nitrogen atom of the indole ring, are expected to be regions of high electron density. The hydrogen atoms, particularly the one attached to the indole nitrogen, would exhibit positive electrostatic potential. DFT calculations are commonly employed to generate these maps, providing crucial insights into the molecule's reactivity and its potential for forming non-covalent interactions such as hydrogen bonds. researchgate.netdntb.gov.ua
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. jbcpm.comresearchgate.net This method is instrumental in drug discovery and design, as it helps to understand the binding mechanism and predict the binding affinity between a ligand and its receptor. jbcpm.comnih.gov
Molecular docking simulations can predict the most stable binding pose of this compound within the active site of a biological target. The simulation software calculates a scoring function, often expressed in kcal/mol, which estimates the binding affinity. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. jbcpm.com Studies on similar indole derivatives have successfully used molecular docking to predict their binding affinities to various enzymes. jbcpm.com
Beyond predicting binding affinity, molecular docking also reveals the specific amino acid residues within the target's active site that interact with the ligand. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. Identifying these key residues is crucial for understanding the molecular basis of the ligand's activity and for designing more potent and selective analogs. For example, the indole nitrogen of this compound could act as a hydrogen bond donor, while the carbonyl oxygen of the acetate group could act as a hydrogen bond acceptor.
Table 2: Illustrative Molecular Docking Results for Indole Derivatives with Target Enzymes
| Ligand | Target Enzyme | Binding Affinity (kcal/mol) | Interacting Residues | Source |
| 5-(Benzyloxy)-1-methyl-1H-indole | Squalene Synthase | -8.6 | - | jbcpm.com |
| Ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate | α-Glucosidase | - | Gly172 | researchgate.net |
| 1-Aryl-1H-pyrazole-fused Curcumin Analogues | - | - | - | acs.org |
Molecular Dynamics Simulations for Conformational Stability and Dynamics
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.govuq.edu.au MD simulations track the movements of atoms and molecules over time, providing insights into the conformational stability of the ligand and the ligand-receptor complex. researchgate.net These simulations can validate the binding poses predicted by docking and assess the stability of the interactions over a period of time. For a flexible molecule like this compound, MD simulations can explore its different conformations and how they influence its binding to a target. The Automated Topology Builder (ATB) is a resource that can facilitate the development of molecular force fields necessary for such simulations. uq.edu.au
Virtual Screening and De Novo Design of Novel Analogues of this compound
The exploration of novel chemical entities with desired biological activities is a cornerstone of modern drug discovery. nih.govtue.nlnih.gov For a scaffold such as this compound, computational chemistry and molecular modeling offer powerful tools for the rational design of new analogues. Virtual screening and de novo design are two prominent in silico strategies that can accelerate the identification of potentially bioactive molecules based on this indole framework. nih.gov
Virtual Screening of Analogues
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This process can be broadly categorized into two main approaches: ligand-based and structure-based virtual screening.
Ligand-Based Virtual Screening (LBVS):
In the absence of a known 3D structure of the biological target, LBVS relies on the principle that molecules with similar structures are likely to have similar biological activities. nih.gov For this compound, this would involve using its known structure as a template to search for similar compounds in large chemical databases. nih.govacs.org
A typical LBVS workflow for generating analogues of this compound would involve the following steps:
Template Selection: The structure of this compound serves as the initial query.
Database Searching: Large compound libraries, such as ChEMBL, PubChem, or commercial vendor databases, are searched for molecules with structural similarity to the template. researchgate.net Similarity can be assessed based on 2D fingerprints or 3D shape and pharmacophore models.
Filtering: The initial hits are filtered based on various criteria to enrich the selection with drug-like candidates. Common filters include Lipinski's rule of five and the removal of Pan-Assay Interference Compounds (PAINS). acs.org
Structure-Based Virtual Screening (SBVS):
If the 3D structure of the biological target of this compound is known or can be reliably modeled, SBVS can be employed. This method involves docking candidate molecules into the binding site of the target and scoring their predicted binding affinity. nih.gov
A hypothetical SBVS campaign for this compound would entail:
Target Preparation: The 3D structure of the target protein is prepared for docking, which may involve adding hydrogen atoms, assigning partial charges, and defining the binding pocket.
Library Preparation: A library of compounds, which could be commercially available or synthetically accessible indole derivatives, is prepared for docking. This includes generating 3D conformers for each molecule.
Molecular Docking: The prepared library is docked into the target's binding site using software like AutoDock Vina. benthamscience.com The program predicts the binding pose and affinity of each compound.
Hit Selection and Refinement: The top-scoring compounds are selected for further analysis. This may involve visual inspection of the binding poses, re-scoring with more accurate methods, and performing molecular dynamics simulations to assess the stability of the predicted protein-ligand complexes.
| Screening Type | Principle | Requirement | Application to this compound |
| Ligand-Based | Similar molecules have similar activities. | Known active ligand (template). | Use the compound's structure to find similar molecules in databases. |
| Structure-Based | Complementary shapes and interactions lead to binding. | 3D structure of the biological target. | Dock libraries of indole analogues into the target's binding site. |
Table 1: Comparison of Virtual Screening Approaches for this compound Analogues
De Novo Design of Novel Analogues
De novo design is a computational strategy that aims to create entirely new molecules with desired properties, rather than searching for them in existing libraries. nih.govnih.gov This approach is particularly useful for exploring novel chemical space and generating patentable new chemical entities. For this compound, de novo design algorithms could be used to generate novel analogues by modifying its core scaffold or by growing new fragments within a target's binding site.
Scaffold Hopping and Decoration:
One common de novo design strategy is scaffold hopping, where the core indole scaffold of this compound is replaced with a different chemical moiety that maintains a similar spatial arrangement of key functional groups. Alternatively, the existing indole scaffold can be "decorated" by adding, removing, or modifying substituents at various positions. researchgate.net
For example, a de novo design program could suggest replacing the indole core with other heterocyclic systems like benzofuran (B130515) or azaindole, while retaining key pharmacophoric features. The program could also explore a wide range of substituents at the N1, C5, and C6 positions of the indole ring to optimize interactions with a hypothetical target.
Fragment-Based Growth:
If a binding site on a target protein is known, fragment-based de novo design can be employed. This involves placing small molecular fragments in favorable positions within the binding site and then growing or linking them to form a complete molecule. The 1-ethyl-6-methoxy-1H-indole core could serve as a starting fragment, with the algorithm exploring different functional groups at the 5-position to optimize binding.
| Design Strategy | Description | Potential Application to this compound |
| Scaffold Hopping | Replacing the core scaffold while maintaining key functional group orientation. | Replacing the indole ring with other bioisosteric heterocycles. |
| Scaffold Decoration | Modifying substituents on the existing scaffold. | Exploring different alkyl chains at N1, various ethers at C6, and alternative esters at C5. |
| Fragment-Based Growth | Growing a molecule from small fragments within a target's binding site. | Using the indole core as a starting point to build novel substituents that fill the binding pocket. |
Table 2: De Novo Design Strategies for Analogues of this compound
Influence of Substituents on Analogue Design:
The substituents on the this compound scaffold play a crucial role in its physicochemical properties and potential biological activity. researchgate.net
1-Ethyl Group: The ethyl group at the N1 position removes the hydrogen bond donor capability of the indole nitrogen and introduces a lipophilic substituent. Virtual screening and de novo design could explore the impact of varying the length and branching of this alkyl chain on target binding.
6-Methoxy Group: The methoxy group is an electron-donating group that can influence the electronic properties of the indole ring and participate in hydrogen bonding as an acceptor. nih.gov Analogue design could involve replacing this with other electron-donating or -withdrawing groups to modulate reactivity and binding interactions.
5-Acetoxy Group: The acetoxy group is an ester functionality that can act as a hydrogen bond acceptor. It is also a potential site for metabolic hydrolysis, which could be a consideration in drug design. mdpi.com De novo design algorithms could explore replacing the acetate with other ester groups or with more stable bioisosteres like amides or sulfonamides to enhance metabolic stability while maintaining or improving target interactions. The presence of an electron-withdrawing carboxyl group can influence the electronic delocalization of the molecule. mdpi.com
Future Research Directions and Therapeutic Prospects for 1 Ethyl 6 Methoxy 1h Indol 5 Yl Acetate
Optimization Strategies for Enhanced Potency and Selectivity
The initial phase of investigating 1-Ethyl-6-methoxy-1H-indol-5-yl acetate (B1210297) would involve systematic structural modifications to establish a robust Structure-Activity Relationship (SAR). This process is crucial for enhancing potency against a specific biological target while minimizing off-target effects.
N-Ethyl Group Modification: N-alkylation is a well-established strategy for modulating the pharmacological profile of indole (B1671886) derivatives. researchgate.netrsc.orgnih.gov The N-ethyl group of the target molecule can be systematically altered. Introducing bulkier alkyl groups (e.g., isopropyl, tert-butyl), cyclic fragments, or aromatic moieties could probe the steric constraints of a putative binding pocket. Conversely, smaller or functionalized alkyl chains could be explored.
Modulation of the Benzene (B151609) Ring Substituents: The position and electronic nature of substituents on the indole ring critically influence bioactivity. mdpi.comresearchgate.net The 6-methoxy group is an electron-donating substituent that significantly affects the electronic properties of the indole system. researchgate.net Optimization strategies could involve repositioning this group to other positions on the benzene ring or replacing it with alternative electron-donating (e.g., methyl, amino) or electron-withdrawing (e.g., halogen, trifluoromethyl) groups. Such modifications have been shown to dramatically alter potency and selectivity in other indole series, such as CFTR potentiators and tubulin inhibitors. nih.govacs.org
Bioisosteric Replacement of the Acetate Group: The 5-yl acetate group is an ester, which may function as a prodrug, being hydrolyzed by esterases in the body to release the corresponding phenol (B47542). This phenolic derivative might be the actual active agent. To enhance metabolic stability and fine-tune the pharmacokinetic profile, the acetate moiety could be replaced with other groups. Bioisosteres such as amides, carbamates, sulfonamides, or stable ethers could be synthesized to prevent hydrolysis while maintaining or improving target engagement.
A hypothetical optimization plan is outlined in the table below.
| Modification Site | Original Group | Proposed Modifications | Rationale |
| Indole N1-Position | Ethyl | Methyl, Isopropyl, Cyclopropyl, Benzyl | Probe steric tolerance at the N1 position. researchgate.netresearchgate.net |
| Indole C6-Position | Methoxy (B1213986) | Hydrogen, Fluoro, Chloro, Methyl | Modulate electronic properties and metabolic stability. researchgate.netnih.gov |
| Indole C5-Position | Acetate | Carbamate, Sulfonamide, Ether, Amide | Improve metabolic stability and alter hydrogen bonding capacity. |
Exploration of Novel Biological Targets and Mechanisms
The indole scaffold is famously promiscuous, interacting with a wide array of biological targets. mdpi.comnih.gov A broad, target-agnostic screening campaign for 1-Ethyl-6-methoxy-1H-indol-5-yl acetate could unveil its primary mechanism of action. Subsequently, focused assays against target families known to be modulated by indole derivatives would be a logical next step.
Indole-based compounds have shown significant promise as:
Anticancer Agents: They can function as tubulin polymerization inhibitors, kinase inhibitors (e.g., EGFR, BRAFV600E), and modulators of key signaling pathways like HIPPO-YAP/TAZ. nih.govacs.orgnih.govmdpi.commdpi.com Screening against a panel of cancer cell lines could be a primary step.
Anti-inflammatory Agents: Many indoles, including the well-known drug Indomethacin, inhibit enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1/COX-2) and 5-lipoxygenase (5-LOX). mdpi.comnih.gov
Antiviral Agents: The indole core is present in several antiviral drugs and experimental agents that inhibit viral entry or replication, including activity against HIV and other viruses. nih.govnih.govacs.org
Neuroprotective Agents: Due to their antioxidant and metal-chelating properties, some indole derivatives have been investigated for their potential to disaggregate amyloid plaques in neurodegenerative diseases. nih.gov
The table below illustrates the diverse biological activities of known indole derivatives, suggesting potential therapeutic areas for investigation.
| Compound Class/Example | Biological Target/Activity | Reported IC₅₀/EC₅₀ | Therapeutic Area | Reference |
| Pyrazolinyl-indole derivatives | EGFR inhibition | 78.76% growth inhibition (leukemia) | Anticancer | mdpi.com |
| Indole-2-carboxamides | EGFR/BRAFV600E inhibition | IC₅₀ = 71 nM (EGFR) | Anticancer | mdpi.com |
| 6-Indolyl-imidazopyridines | Tubulin polymerization inhibition | IC₅₀ = 3 nM (A375 melanoma) | Anticancer | nih.gov |
| Bisindole derivatives | HIV-1 Fusion (gp41) inhibition | EC₅₀ = 0.2 µM | Antiviral (HIV) | nih.govacs.org |
| Tetrahydro-γ-carbolines | CFTR Potentiation | EC₅₀ = 0.022 µM | Cystic Fibrosis | acs.org |
Development of this compound as a Chemical Probe
Should initial screening reveal a potent and selective interaction with a specific biological target, this compound could serve as a scaffold for the development of a chemical probe. Chemical probes are indispensable tools for dissecting complex biological pathways. rsc.orgosu.edu The development process would entail several key stages:
Target Validation: Confirming the specific molecular target through biochemical and cellular assays.
Potency and Selectivity Profiling: Rigorously testing the compound against a broad panel of related targets (e.g., a kinome panel if the target is a kinase) to ensure high selectivity.
Development of a Negative Control: A crucial component of a chemical probe toolkit is a structurally similar but biologically inactive analogue. SAR data gathered during the optimization phase (Section 8.1) would be vital for designing such a molecule. For example, a small modification predicted to abolish binding without significantly altering physicochemical properties would be ideal.
Functionalization: The indole scaffold could be further modified to incorporate reporter tags (e.g., fluorophores) or affinity handles (e.g., biotin, clickable alkyne groups) to enable visualization in cellular imaging or identification of binding partners in pull-down experiments. nih.gov The inherent fluorescence of some indole systems could also be exploited. rsc.orgnih.gov
Potential for Lead Compound Development in Preclinical Drug Discovery
A lead compound is a chemical starting point that demonstrates promising activity against a particular biological target and has physicochemical properties amenable to optimization into a clinical drug candidate. researchgate.net The indole scaffold has served as the foundation for numerous successful drug discovery programs. mdpi.comnih.gov If this compound demonstrates promising activity in initial screens (a "hit"), it could be advanced as a lead compound.
The preclinical development pathway would follow a structured cascade:
Hit-to-Lead Phase: Initial SAR studies would aim to confirm the activity of the scaffold and establish a clear correlation between structural changes and biological effect, leading to a "lead series" with improved potency and selectivity.
Lead Optimization: This phase focuses on refining the lead series to enhance not only target potency but also critical drug-like properties, including Absorption, Distribution, Metabolism, and Excretion (ADME). For instance, metabolic stability, a common challenge with indole compounds, would be assessed and improved through targeted chemical modifications. nih.gov
In Vivo Efficacy and Safety: Optimized compounds would then be advanced into animal models of the relevant disease to evaluate their efficacy and preliminary safety profile.
This systematic approach, from initial screening and SAR optimization to the potential development of a clinical candidate, represents a viable roadmap for exploring the full therapeutic and scientific value of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
